molecular formula C5H2F3N B1369452 3,4,5-Trifluoropyridine CAS No. 67815-54-7

3,4,5-Trifluoropyridine

Cat. No. B1369452
CAS RN: 67815-54-7
M. Wt: 133.07 g/mol
InChI Key: OCKWONYIDVFISR-UHFFFAOYSA-N
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Description

3,4,5-Trifluoropyridine is a chemical compound with the molecular formula C5H2F3N . It is a colorless liquid and is insoluble in water .


Synthesis Analysis

The synthesis of 3,4,5-Trifluoropyridine involves various methods. One of the methods includes the synthesis from 2,3,5-Trifluoropyridine . Other methods involve the use of fluorinated pyridines . The synthesis of fluorinated pyridines has been a topic of interest due to their unique physical, chemical, and biological properties .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trifluoropyridine consists of a pyridine ring with three fluorine atoms attached at the 3rd, 4th, and 5th positions . The molecular weight of the compound is 133.07 g/mol .


Chemical Reactions Analysis

The chemical reactions of 3,4,5-Trifluoropyridine involve various processes. One of the processes includes the Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine . The reactions of pentafluoropyridine and 2,4,6-trifluoropyridine with a series of primary and secondary amines have also been studied .


Physical And Chemical Properties Analysis

3,4,5-Trifluoropyridine has a molecular weight of 133.07 g/mol. It has a density of 1.4±0.1 g/cm3 and a boiling point of 89.4±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Derivatives

3,4,5-Trifluoropyridine serves as a key intermediate in the synthesis of various derivatives with broad applications. For instance, it's involved in the creation of 2,4,6-triarylpyridine derivatives, which exhibit biological and pharmaceutical properties such as anticonvulsant, anesthetic, and anti-malarial characteristics. These derivatives are also used as agro-chemicals like pesticides, fungicides, and herbicides (Maleki, 2015).

Photodynamic Therapy for Cancer

The structure of 3,4,5-Trifluoropyridine is related to triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers, which are recommended for photodynamic cell-specific cancer therapy. This application highlights its potential in medical research, particularly in cancer treatment (Maleki, 2015).

Nanocage-Based Organic Frameworks

In the field of materials science, 3,4,5-Trifluoropyridine is used in creating nanocage-based organic frameworks. These structures are efficient adsorbents for CO2 and I2 capture, demonstrating their utility in environmental applications and potentially in the nuclear industry (Chen et al., 2020).

Creation of Liquid Crystalline Complexes

It's used in synthesizing barbituric acid derivatives and their liquid crystalline difluoroboron complexes. These compounds have significant applications in the exploration of liquid crystal properties, which can be used in various technological and industrial applications (Giziroğlu et al., 2014).

Molecular Modeling and Thermodynamics

In the realm of computational chemistry, 3,4,5-Trifluoropyridine and its derivatives are subjects of molecular modeling and experimental studies to understand their thermodynamic and transport properties. Such studies are crucial for the development of new materials and understanding their behavior at the molecular level (Cadena et al., 2006).

Safety And Hazards

3,4,5-Trifluoropyridine is considered hazardous. It is very toxic by ingestion, inhalation, and skin absorption. Contact may irritate skin, eyes, and mucous membranes .

Future Directions

The future directions of 3,4,5-Trifluoropyridine involve its applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of 3,4,5-Trifluoropyridine will be discovered in the future .

properties

IUPAC Name

3,4,5-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWONYIDVFISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583254
Record name 3,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluoropyridine

CAS RN

67815-54-7
Record name 3,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trifluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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